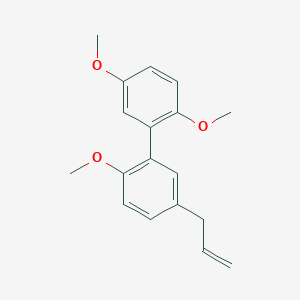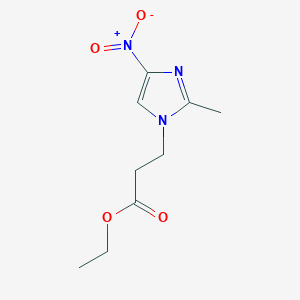
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-methyl-4-nitroimidazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Oxidation: The methyl group on the imidazole ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoate.
Substitution: 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid.
Oxidation: 3-(2-carboxy-4-nitro-1H-imidazol-1-yl)propanoate.
科学的研究の応用
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It serves as a probe for studying the biological activity of imidazole-containing compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to known drugs with antibacterial, antifungal, and antiviral properties.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
作用機序
The mechanism of action of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The imidazole ring can also interact with metal ions and other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as:
Metronidazole: An antibiotic and antiprotozoal medication.
Tinidazole: Used to treat various infections caused by protozoa and anaerobic bacteria.
Ornidazole: Another antiprotozoal and antibacterial agent.
These compounds share the imidazole core structure but differ in their substituents, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
126664-27-5 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC名 |
ethyl 3-(2-methyl-4-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O4/c1-3-16-9(13)4-5-11-6-8(12(14)15)10-7(11)2/h6H,3-5H2,1-2H3 |
InChIキー |
HRWQGIHOXGZPQE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1C=C(N=C1C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
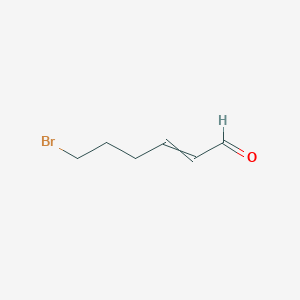
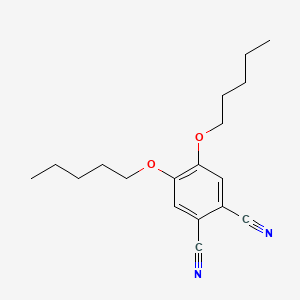

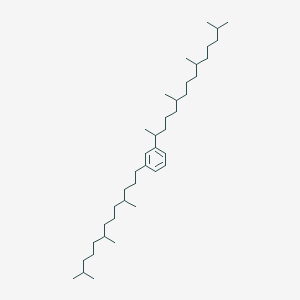
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
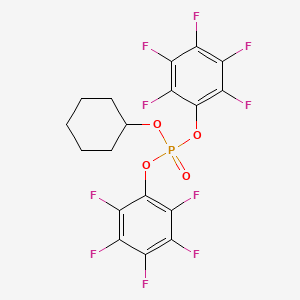


![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
